molecular formula C9H16O2 B1433702 Methyl 4,4-dimethyl-2-methylidenepentanoate CAS No. 1068601-63-7

Methyl 4,4-dimethyl-2-methylidenepentanoate

Cat. No.: B1433702
CAS No.: 1068601-63-7
M. Wt: 156.22 g/mol
InChI Key: ZKHRKKCJSGTHHK-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-2-methylidenepentanoate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a methylidene group and a methyl ester functional group. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethyl-2-methylidenepentanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-methylidenepentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-2-methylidenepentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,4-dimethyl-2-methylidenepentanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4,4-dimethyl-2-methylidenepentanoate exerts its effects depends on its specific application. In chemical reactions, the methylidene group can act as an electrophile, facilitating nucleophilic attack and bond formation. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylidenebutanoate
  • Methyl 3,3-dimethyl-2-methylidenebutanoate
  • Methyl 2-methyl-2-methylidenebutanoate

Uniqueness

Methyl 4,4-dimethyl-2-methylidenepentanoate is unique due to its specific structural features, such as the presence of both a methylidene group and a methyl ester functional group. These characteristics make it a valuable intermediate in organic synthesis and a versatile tool in various research applications.

Properties

IUPAC Name

methyl 4,4-dimethyl-2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(8(10)11-5)6-9(2,3)4/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHRKKCJSGTHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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